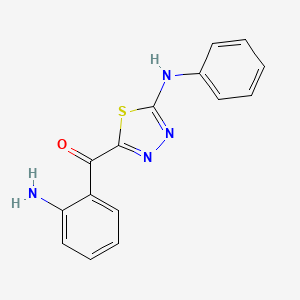![molecular formula C14H15ClN2O B5720632 N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)
N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide
Übersicht
Beschreibung
N-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide, also known as SCH, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. SCH belongs to the class of hydrazide compounds and has been shown to possess a range of biological activities. In
Wirkmechanismus
The mechanism of action of N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide is not fully understood; however, studies have suggested that N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide exerts its biological effects through the modulation of various signaling pathways. For example, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. Additionally, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to activate the AMPK signaling pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have a range of biochemical and physiological effects. For example, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. Furthermore, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to regulate the expression of various genes involved in glucose metabolism and insulin secretion. Additionally, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide in lab experiments is its relatively simple synthesis method. Furthermore, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to exhibit potent biological activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide in lab experiments is its potential toxicity, which may limit its clinical application.
Zukünftige Richtungen
There are several future directions for research on N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide. One area of research is the development of novel synthetic methods for N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide that are more efficient and environmentally friendly. Additionally, further studies are needed to elucidate the mechanism of action of N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide and its potential therapeutic applications in various diseases. Furthermore, studies are needed to evaluate the safety and toxicity of N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide in animal models and humans. Finally, the development of N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide derivatives with improved biological activity and reduced toxicity is also an area of future research.
Conclusion:
In conclusion, N-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide exhibits potent biological activity and has been shown to have anticancer, anti-diabetic, and neuroprotective effects. However, further research is needed to fully understand the mechanism of action of N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide and its potential therapeutic applications.
Synthesemethoden
N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide can be synthesized through a simple reaction between 4-chlorobenzaldehyde and spiro[2.3]hexane-1-carbohydrazide in the presence of a suitable solvent and catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and Alzheimer's disease. Studies have shown that N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. Furthermore, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have anti-diabetic effects by regulating glucose metabolism and insulin secretion. Additionally, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have neuroprotective effects in Alzheimer's disease by inhibiting the formation of amyloid beta plaques.
Eigenschaften
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-11-4-2-10(3-5-11)9-16-17-13(18)12-8-14(12)6-1-7-14/h2-5,9,12H,1,6-8H2,(H,17,18)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHOFZSJXHNBCG-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)NN=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)CC2C(=O)N/N=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24811373 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(E)-(4-chlorophenyl)methylidene]spiro[2.3]hexane-1-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)
![2-[4-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5720564.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)

![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)
![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)
![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)




![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)
